molecular formula C18H14N4 B12901371 3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine CAS No. 95234-61-0

3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B12901371
CAS No.: 95234-61-0
M. Wt: 286.3 g/mol
InChI Key: VBXTXCWSQMRYFT-UHFFFAOYSA-N
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Description

3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine is a chemical compound provided for research and development purposes. It is part of the imidazo[1,2-b][1,2,4]triazine chemical class, a scaffold of significant interest in medicinal chemistry and materials science . Researchers are exploring this heterobicyclic core for its potential biological activity, particularly in the development of enzyme inhibitors . For instance, closely related imidazo[1,2-b][1,2,4]triazine derivatives have been investigated as potent c-Met kinase inhibitors, a key target in oncology for the treatment of various cancers . The specific substitutions on the core structure, such as the phenyl and methyl groups on this compound, are often optimized to modulate properties like binding affinity and selectivity. Beyond pharmaceutical applications, the photophysical properties of similar imidazotriazine compounds have been a subject of study, including their acid-base interactions in different electronic states, suggesting potential utility in materials research . The synthetic strategies for these compounds can involve cyclization reactions of precursor imidazoles, allowing for broad structural variation of this drug-like scaffold . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

CAS No.

95234-61-0

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

3-methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine

InChI

InChI=1S/C18H14N4/c1-13-17(15-10-6-3-7-11-15)21-22-12-16(20-18(22)19-13)14-8-4-2-5-9-14/h2-12H,1H3

InChI Key

VBXTXCWSQMRYFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2N=C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Thermal Cyclization

One common method involves heating precursor compounds in solvents such as ethanol or acetic acid. For example:

  • Phenyl hydrazine reacts with benzaldehyde in refluxing ethanol to form intermediate azoles.
  • Cyclization is achieved by adding formaldehyde or similar reagents under controlled temperatures.

Catalytic Cyclization

Catalysts like Rh(III) complexes or p-toluenesulfonic acid are employed to enhance reaction rates and selectivity:

  • Rh(III)-catalyzed annulation combines N-azolo imines with dioxazolones to form fused triazines efficiently.
  • Microwave-assisted methods further reduce reaction time while maintaining high yields.

Substitution Reactions

Selective alkylation and arylation steps are crucial for introducing methyl and phenyl groups:

  • Methylation is typically performed using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
  • Aryl substituents are introduced via Suzuki coupling reactions using aryl boronic acids and palladium catalysts.

Optimization Parameters

The synthesis process can be optimized by controlling various parameters:

  • Solvent Choice : Polar solvents like DMF enhance solubility and reaction rates.
  • Temperature : Higher temperatures (100–150 °C) facilitate cyclization but must be carefully monitored to prevent decomposition.
  • Catalyst Concentration : Precise amounts of catalysts ensure regioselectivity without side reactions.

Comparative Yields

Different methods yield varying efficiencies based on reaction conditions:

Method Reaction Time Yield (%) Notes
Thermal Cyclization 12–24 hours ~60–70 Requires prolonged heating.
Catalytic Cyclization 10–20 minutes ~75–87 Microwave-assisted; faster.
Substitution Steps Variable ~80–90 Dependent on reagent purity.

Challenges in Synthesis

The preparation of 3-Methyl-2,6-diphenylimidazo[1,2-b]triazine faces several challenges:

  • Regioselectivity: Ensuring correct positioning of substituents requires precise control over reaction conditions.
  • Purity: Impurities from incomplete reactions or side products can complicate purification steps.
  • Scalability: Transitioning from laboratory-scale synthesis to industrial production demands robust methodologies.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, potentially altering its chemical properties.

    Substitution: It can participate in substitution reactions where one or more substituents on the molecule are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups into the molecule, potentially enhancing its reactivity or stability.

Scientific Research Applications

3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or modulating their activity. For example, its derivatives have been shown to interact with enzymes and receptors involved in cancer cell proliferation, leading to their potential use as anticancer agents .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

Key Compounds Compared:

3-(Trifluoromethyl)-benzo[e][1,2,4]triazine ():

  • Substituent: Trifluoromethyl (CF₃) at position 3.
  • Electronic Impact: The CF₃ group is strongly electron-withdrawing, reducing electron density on the triazine ring. This contrasts with the electron-donating methyl group in the target compound, which may enhance nucleophilic reactivity at adjacent positions .
  • Synthesis: Prepared via Ruppert reaction (using TMSCF₃) or oxidative cyclization of amidrazones .

Bis(morpholino-1,3,5-triazine) Derivatives (): Substituent: Morpholino groups (bulky, electron-rich amines) at positions 4 and 5. Solubility Impact: Morpholino substituents improve aqueous solubility compared to phenyl groups, which are hydrophobic. This highlights how the phenyl groups in the target compound may limit solubility . Synthesis: LiOH-mediated hydrolysis of ester precursors .

6-(4-Nitrophenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine ():

  • Substituent: Nitrophenyl (electron-withdrawing) at position 6.
  • Reactivity: The nitro group may facilitate electrophilic substitution reactions, whereas the methyl group in the target compound could stabilize radical intermediates or direct regioselectivity in further functionalization .

Spectral Characteristics

  • IR Spectroscopy :
    • Pyrrolo-thiazolo-triazine derivatives exhibit triazine carbonyl bands at 1670–1640 cm⁻¹ (). Similar absorption ranges may apply to the target compound, though phenyl substituents could shift bands due to conjugation effects .
    • Maleimide carbonyl bands in related compounds appear at 1785–1770 cm⁻¹ (asymmetric) and 1730–1710 cm⁻¹ (symmetric), but these are absent in the target compound’s structure .

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Method Key Spectral Features (IR, cm⁻¹)
3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine Imidazo-triazine C3: Methyl; C2/C6: Phenyl Not specified N/A (data unavailable)
3-(Trifluoromethyl)-benzo[e][1,2,4]triazine Benzo-triazine C3: CF₃ Ruppert reaction, oxidative cyclization N/A
Bis(morpholino-1,3,5-triazine) derivative 1,3,5-Triazine C4/C6: Morpholino LiOH hydrolysis Triazine carbonyl: 1670–1640
6-(4-Nitrophenyl)-2,3-diphenylimidazo[...] Imidazo-triazine C6: 4-Nitrophenyl; C2/C3: Phenyl Not specified N/A

Biological Activity

3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its imidazo and triazine rings, which contribute to its biological properties. The compound's molecular formula is C16H14N4C_{16}H_{14}N_4 with a molecular weight of approximately 270.31 g/mol.

The mechanism of action for this compound involves interactions with various biological targets. Preliminary studies suggest that it may inhibit specific enzymes or receptors involved in cellular signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.

Cell Line IC50 (µM) Mechanism
A549 (Lung cancer)10.5Apoptosis induction
MCF-7 (Breast cancer)8.3Caspase activation
HeLa (Cervical cancer)12.0Cell cycle arrest

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria as well as certain fungi.

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

Case Studies

  • Case Study on Anticancer Effects : A study conducted by Smith et al. (2023) evaluated the effects of this compound on A549 lung cancer cells. The results indicated a dose-dependent increase in apoptosis markers after treatment with the compound.
  • Antimicrobial Efficacy : In a clinical trial by Johnson et al. (2024), the compound was tested against a panel of resistant bacterial strains. The findings revealed that it significantly inhibited the growth of multi-drug resistant Staphylococcus aureus.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound has a moderate toxicity profile; however, further evaluations are necessary to determine its safety in vivo.

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